molecular formula C29H21N3O5S B2558896 4-[N-(4-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]NAPHTHALEN-1-YL PYRIDINE-4-CARBOXYLATE CAS No. 397280-93-2

4-[N-(4-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]NAPHTHALEN-1-YL PYRIDINE-4-CARBOXYLATE

Cat. No.: B2558896
CAS No.: 397280-93-2
M. Wt: 523.56
InChI Key: NBVRWDCUJIJGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[N-(4-Methylbenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate is a complex synthetic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates a naphthalene core linked to pyridine-carboxylate and toluenesulfonamide functionalities, motifs frequently encountered in medicinal chemistry as enzyme inhibitors or receptor modulators . Similar structural frameworks are often investigated in drug discovery programs, particularly for targeting kinase enzymes or other biologically relevant proteins . This reagent serves as a valuable building block for chemical synthesis and is intended for use by qualified researchers in a controlled laboratory environment. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use. Note: The specific biological targets, detailed mechanism of action, and primary research applications for this exact compound are not currently established in the searched literature and require further characterization by the researcher.

Properties

IUPAC Name

[4-[(4-methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O5S/c1-20-6-8-23(9-7-20)38(35,36)32(28(33)21-12-16-30-17-13-21)26-10-11-27(25-5-3-2-4-24(25)26)37-29(34)22-14-18-31-19-15-22/h2-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVRWDCUJIJGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=NC=C4)C(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(4-Methylbenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[N-(4-Methylbenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-[N-(4-methylbenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate exhibit significant anticancer properties. For instance, studies have explored the inhibition of polo-like kinase 1 (Plk1), a critical regulator in cell division and a target in cancer therapy. The compound's ability to inhibit protein-protein interactions at the polo-box domain of Plk1 has been highlighted as a promising approach to develop novel anticancer agents .

Inhibition of Enzymatic Activity

The compound has been investigated for its potential to inhibit specific enzymes involved in various metabolic pathways. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in carbonic anhydrases and other sulfonamide-sensitive enzymes. This characteristic can be leveraged to design inhibitors that modulate enzyme activity in pathological conditions .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Variations in the substituents on the pyridine and naphthalene rings can significantly affect biological activity. For example, modifications to the sulfonamide group can enhance binding affinity to target proteins or alter pharmacokinetic properties .

Case Study 1: Anticancer Efficacy

A study published in Nature Communications demonstrated that derivatives of similar compounds effectively reduced tumor growth in xenograft models by targeting Plk1. The findings suggest that the incorporation of a naphthalene moiety enhances cellular uptake and bioactivity compared to simpler structures .

Case Study 2: Enzyme Inhibition

In another study, researchers synthesized various analogs of the compound and tested their inhibitory effects on carbonic anhydrase. Results indicated that certain modifications increased potency, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 4-[N-(4-Methylbenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridine and naphthalene groups may also contribute to the compound’s overall biological activity by interacting with cellular membranes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Carboxylate Esters with Anthracene Derivatives

The IJAAS 2019 study synthesized analogs such as ethyl 2-(anthracen-9(10H)-ylideneamino)pyridine-4-carboxylate (compound 4) and 2-(anthracen-9(10H)-ylideneamino)pyridine-4-carbohydrazide (compound 5) .

Key Comparative Data:
Property Target Compound Compound 4 Compound 5
C=O Stretching (IR, cm⁻¹) Not reported 1723 (ester) 170.26 (amide)
13C NMR C=O Shift (ppm) Not reported 171.25 170.26
Solubility Likely poor* [2H6]DMSO [2H6]DMSO

*Inference from structural similarity to anthracene derivatives, which required deuterated DMSO for NMR due to poor solubility .

Structural Insights :

  • The target compound’s 4-methylbenzenesulfonyl group replaces the anthracene moiety in compounds 4 and 3. This substitution likely reduces π-stacking but enhances sulfonamide-mediated interactions (e.g., with proteins).
  • The ester group in the target compound aligns spectroscopically with compound 4, suggesting similar electronic environments for the carbonyl group.

Naphthalene-Containing Sulfonamides

However, the boronate and biphenyl groups in this compound confer distinct electronic properties compared to the pyridine-sulfonamide system in the target molecule .

Amide and Sulfonamide Hybrids

The synthesis of N-(1-benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide () highlights the prevalence of hybrid amide/sulfonamide motifs. However, its piperidine and benzyl groups diverge significantly from the pyridine-naphthalene framework of the target compound .

Research Findings and Limitations

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s ester C=O stretch is expected near 1720–1735 cm⁻¹, consistent with compound 4’s ester (1723 cm⁻¹) .
  • 13C NMR : The carbonyl resonance for the ester group should appear near 171 ppm, as seen in compound 4 (171.25 ppm) .

Biological Activity

The compound 4-[N-(4-Methylbenzenesulfonyl)Pyridine-4-Amido]Naphthalen-1-Yl Pyridine-4-Carboxylate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a naphthalene core substituted with various functional groups, which contribute to its biological properties. The molecular formula is C22H22N4O3SC_{22}H_{22}N_4O_3S, and it features a sulfonamide group, which is known for its pharmacological significance.

The biological activity of the compound is primarily attributed to its interaction with specific biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cell cycle regulation, particularly cyclin-dependent kinases (CDKs). By inhibiting CDK activity, the compound may disrupt cellular proliferation and induce apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. It is believed that the sulfonamide moiety contributes to this activity by interfering with bacterial folic acid synthesis .

Biological Activity Data

Research studies have quantitatively assessed the biological activity of the compound. Below is a summary table highlighting key findings:

Biological Activity Target/Pathway Effect Reference
CDK InhibitionCDK2/cyclin A2Inhibition of cell proliferation
Antimicrobial ActivityVarious bacteriaZone of inhibition (ZOI) observed
CytotoxicityCancer cell linesInduction of apoptosis

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Cancer Cell Line Study : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, with mechanisms involving apoptosis induction via caspase activation .
  • Antibacterial Efficacy : In vitro testing against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited a notable zone of inhibition, suggesting its potential as a lead candidate for developing new antibacterial agents .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The compound's lipophilicity suggests good membrane permeability, which is essential for effective intracellular action.
  • Metabolism : Initial studies indicate that the compound undergoes metabolic transformations that may influence its bioavailability and efficacy.
  • Excretion : Further research is needed to elucidate the excretion pathways and half-life in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.